3,5-Dibromo-2-hexylthiophene
Description
3,5-Dibromo-2-hexylthiophene (C₁₀H₁₆Br₂S) is a brominated thiophene derivative featuring a hexyl chain at the 2-position and bromine atoms at the 3- and 5-positions. This compound is synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, using 2,5-dibromo-3-hexylthiophene and arylboronic acids under inert conditions . The hexyl chain enhances solubility in organic solvents, making it advantageous for applications in organic electronics, polymer synthesis, and materials science. Bromine substituents provide reactive sites for further functionalization, enabling tailored modifications for optoelectronic properties .
Structure
3D Structure
Properties
CAS No. |
183960-83-0 |
|---|---|
Molecular Formula |
C10H14Br2S |
Molecular Weight |
326.09 g/mol |
IUPAC Name |
3,5-dibromo-2-hexylthiophene |
InChI |
InChI=1S/C10H14Br2S/c1-2-3-4-5-6-9-8(11)7-10(12)13-9/h7H,2-6H2,1H3 |
InChI Key |
JNBJKPRIBRZUDY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C=C(S1)Br)Br |
Origin of Product |
United States |
Preparation Methods
N-Bromosuccinimide (NBS) in Polar Aprotic Solvents
NBS is widely used for electrophilic bromination due to its mild reactivity and compatibility with aromatic systems. For 2-hexylthiophene, bromination with NBS in dimethylformamide (DMF) or tetrahydrofuran (THF) under controlled temperatures yields the desired product.
Example Protocol
- Substrate : 2-Hexylthiophene (1.0 equiv).
- Reagent : NBS (2.1–2.5 equiv).
- Solvent : DMF or THF.
- Temperature : 0°C to room temperature.
- Reaction Time : 2–24 hours.
- Workup : Quench with aqueous NaHCO₃, extract with diethyl ether, and purify via column chromatography.
Key Challenges
- Competing monobromination or tribromination may occur if stoichiometry or temperature is poorly controlled.
- The hexyl group at the 2 position sterically hinders bromination at the 3 and 5 positions, requiring optimized conditions.
Yield and Purity
Reported yields for analogous dibromothiophenes (e.g., 2,5-dibromo-3-hexylthiophene) range from 67% to 90%. For this compound, yields are expected to be comparable, provided regioselectivity is maintained.
Alternative Brominating Agents
While NBS is preferred, other brominating agents have been explored for thiophene derivatives.
Bromine (Br₂) with Lewis Acid Catalysts
Br₂ in the presence of catalysts like FeBr₃ or AlCl₃ can achieve dibromination. However, this method is less selective and may lead to over-bromination.
Example Protocol
- Substrate : 2-Hexylthiophene (1.0 equiv).
- Reagent : Br₂ (2.0 equiv), FeBr₃ (0.1 equiv).
- Solvent : Dichloromethane (DCM).
- Temperature : 0°C to room temperature.
- Reaction Time : 1–4 hours.
- Workup : Neutralize with NaOH, extract with DCM, and purify via distillation.
Advantages/Disadvantages
| Factor | NBS Method | Br₂/FeBr₃ Method |
|---|---|---|
| Selectivity | High (directed by solvent/sterics) | Moderate (risk of over-bromination) |
| Yield | 70–90% | 50–70% |
| Scalability | Good (polar solvents) | Moderate (toxic Br₂ handling) |
Continuous Flow Synthesis
Flow chemistry offers improved heat and mass transfer, enabling faster and safer bromination.
Low-Pressure Flow Reactor with NBS
A low-pressure flow reactor (e.g., PFA tubing) can optimize reaction efficiency for large-scale production.
Example Setup
- Substrate : 2-Hexylthiophene (0.2 M in DMF).
- Reagent : NBS (0.42 M in DMF).
- Residence Time : 20–40 minutes.
- Temperature : 15–30°C.
- Purification : Continuous extraction with diethyl ether, followed by chromatography.
Benefits
- Space-Time Yield : Up to 1356× higher than batch methods.
- Safety : Reduced exothermic risks compared to batch bromination.
Purification and Characterization
Post-synthesis purification is critical to isolate this compound from by-products.
Column Chromatography
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-2-hexylthiophene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in Suzuki cross-coupling reactions with arylboronic acids to form aryl-substituted thiophenes.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be modified under controlled conditions to yield different functionalized derivatives.
Common Reagents and Conditions
Suzuki Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) are commonly used.
Bromination: N-bromosuccinimide (NBS) in THF is a typical reagent for introducing bromine atoms.
Major Products Formed
Scientific Research Applications
Organic Electronics
One of the primary applications of 3,5-dibromo-2-hexylthiophene is in the field of organic electronics. It serves as a precursor for synthesizing conductive polymers such as poly(3-hexylthiophene). These polymers are essential components in organic solar cells and field-effect transistors due to their excellent charge transport properties.
Table 1: Comparison of Conductive Polymers Derived from Thiophenes
| Polymer Type | Conductivity (S/cm) | Application Area |
|---|---|---|
| Poly(3-hexylthiophene) | 0.01 - 0.1 | Organic Solar Cells |
| Regioregular Poly(3-hexylthiophene) | 0.1 - 0.5 | Field Effect Transistors |
| Poly(3-dodecylthiophene) | 0.05 - 0.15 | Organic Photodetectors |
Photocatalytic Applications
The compound has been investigated for its photocatalytic properties, particularly in environmental remediation. Its ability to absorb light and facilitate electron transfer makes it a candidate for degrading pollutants under UV or visible light.
Case Study: Photocatalytic Degradation of Dyes
A study demonstrated that films made from this compound could effectively degrade methylene blue dye in aqueous solutions when exposed to sunlight, suggesting potential applications in wastewater treatment.
Medicinal Chemistry
Research has identified several biological activities associated with derivatives of this compound:
- Anti-Cancer Activity : Various derivatives have shown significant anti-cancer properties against different cancer cell lines. For instance, a derivative exhibited an IC50 value of against breast cancer cells.
- Anti-Thrombolytic Activity : Certain derivatives have demonstrated thrombolytic activity comparable to standard treatments like streptokinase.
Table 2: Biological Activities of Derivatives
| Compound | Activity Type | IC50 / % Lysis |
|---|---|---|
| 2-Bromo-3-hexylthiophene | Anti-Cancer | |
| 2-Bromo-5-(4-Iodophenyl)-3-hexylthiophene | Anti-Thrombolytic | |
| 2-Bis(4-Chlorophenyl)-3-hexylthiophene | Biofilm Inhibition |
Mechanism of Action
The mechanism of action of 3,5-Dibromo-2-hexylthiophene in its applications is primarily related to its ability to form conjugated systems. In organic electronics, the compound’s bromine atoms facilitate cross-coupling reactions, enabling the formation of extended π-conjugated systems. These systems enhance charge carrier mobility and improve the material’s electronic properties . In medicinal applications, the presence of electron-withdrawing groups can influence biological activity, such as thrombolytic effects .
Comparison with Similar Compounds
3,5-Dibromo-2-methylthiophene (C₅H₄Br₂S)
- Structural Differences : Replaces the hexyl group with a methyl group.
- Properties: Lower molecular weight (271.96 g/mol vs. 352.12 g/mol for the hexyl derivative) reduces steric hindrance but decreases solubility in non-polar solvents. Methyl groups lack the flexible alkyl chain, limiting self-assembly in thin-film applications. Retains bromine reactivity for cross-coupling, but shorter chain may restrict compatibility with polymer matrices .
3,5-Dimethylthiophene (C₆H₈S)
- Structural Differences : Lacks bromine atoms, with methyl groups at 3- and 5-positions.
- Properties: Electron-rich due to methyl donors, enhancing reactivity in electrophilic substitutions. Absence of bromine eliminates halogen-bonding interactions, reducing utility in charge-transfer materials. Lower molecular weight (112.19 g/mol) simplifies synthesis but limits thermal stability compared to brominated analogs .
5-Aryl-2-bromo-3-hexylthiophenes (e.g., 2a–i in )
- Structural Differences : Bromine at 2-position and aryl groups (e.g., methylphenyl, methoxyphenyl) at 5-position.
- Properties :
- Aryl substituents extend conjugation, improving absorption in visible spectra for photovoltaic applications.
- Example: 2-Bromo-3-hexyl-5-(4-methylphenyl)thiophene (2a) exhibits a melting point of 170–173°C and a molecular ion peak at m/z 337.32 .
- Compared to 3,5-dibromo derivatives, single bromine limits cross-coupling sites but enhances selectivity in reactions .
Data Table: Key Properties of Thiophene Derivatives
| Compound | Molecular Formula | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Organic Solvents) | Key Applications |
|---|---|---|---|---|---|---|
| 3,5-Dibromo-2-hexylthiophene | C₁₀H₁₆Br₂S | 2-hexyl, 3-Br, 5-Br | 352.12 | Not reported | High (hexane, THF) | Polymer synthesis, OLEDs |
| 3,5-Dibromo-2-methylthiophene | C₅H₄Br₂S | 2-methyl, 3-Br, 5-Br | 271.96 | Not reported | Moderate (CH₂Cl₂) | Small-molecule electronics |
| 3,5-Dimethylthiophene | C₆H₈S | 3-CH₃, 5-CH₃ | 112.19 | -20 (liquid) | High (ethanol, ether) | Organic synthesis |
| 2-Bromo-3-hexyl-5-(4-methylphenyl)thiophene (2a) | C₁₇H₂₁BrS | 2-Br, 3-hexyl, 5-(4-MePh) | 337.32 | 170–173 | Moderate (ethyl acetate) | Photovoltaic materials |
Q & A
Basic Research Question
GC-MS : Compare retention times and molecular ion peaks (m/z 332 for mono-bromo vs. 410 for di-bromo).
Elemental Analysis : Expected %Br for pure this compound: 32.1% (deviation >0.5% indicates impurities).
DSC : Melting point analysis (pure compound: 98–100°C; mono-bromo impurity depresses mp to 85–90°C) .
Advanced Quantification : Use HPLC with a C18 column (acetonitrile/water, 70:30) and UV detection at 254 nm for impurity profiling (<0.1% detection limit) .
How does bromine substitution impact the thermal stability of poly(this compound) thin films?
Advanced Research Question
TGA Analysis : Decomposition onset at 280°C (vs. 320°C for non-brominated analogs) due to C–Br bond cleavage.
DSC : Glass transition (Tg) increases from 75°C to 110°C with bromination, enhancing film rigidity.
In Situ XRD : Monitor crystallinity loss at >250°C, correlating with conductivity degradation (4-probe measurement) .
Mitigation Strategy : Blend with thermally stable polymers (e.g., PEDOT:PSS) to extend operational limits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
